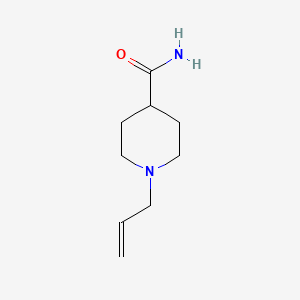

1-Allylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Allylpiperidine-4-carboxamide is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, with the molecular formula C9H16N2O, is utilized in various scientific research and industrial applications .

Métodos De Preparación

The synthesis of 1-Allylpiperidine-4-carboxamide can be achieved through several methods. One common approach involves the multi-component reaction (MCR) of aldehydes, acetoacetic ester, and ammonia under solvent-free conditions . Another method includes the Strecker synthesis, which involves the preparation of α-phenylamino nitrile from 1-(2-phenylethyl)-4-piperidone, aniline, and potassium cyanide . Industrial production often employs these methods due to their efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

1-Allylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation over a palladium catalyst, converting the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, resulting in the formation of substituted piperidines

Common reagents used in these reactions include sodium borohydride for reductions and halogenated alkanes for substitutions. The major products formed from these reactions are typically amines, carboxylic acids, and substituted piperidines.

Aplicaciones Científicas De Investigación

Pharmacological Properties

1-Allylpiperidine-4-carboxamide exhibits significant pharmacological properties that make it valuable in various therapeutic contexts:

- Analgesic Activity : Compounds related to piperidine derivatives have been shown to possess analgesic properties. For instance, 3-(4-piperidyl)-1,2-benzisoxazoles derived from similar structures have demonstrated effective pain relief in animal models, suggesting potential applications for this compound in pain management therapies .

- Anticancer Potential : Recent studies have highlighted the role of piperidine derivatives in cancer treatment. Specifically, compounds that interact with the RAS-PI3K signaling pathway have been identified as promising candidates for cancer therapies. The modulation of this pathway can lead to reduced tumor growth and improved patient outcomes .

Neuroprotective Effects

Case studies have indicated that this compound may possess neuroprotective effects. In rodent models, it has been observed to mitigate neurodegeneration, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings are critical as they open avenues for further research into the compound's mechanisms of action and therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, leading to derivatives that enhance its pharmacological profile. For example, the incorporation of different substituents on the piperidine ring can modify its biological activity and selectivity towards specific receptors or enzymes .

Mecanismo De Acción

The mechanism of action of 1-Allylpiperidine-4-carboxamide involves its interaction with various molecular targets and pathways. For instance, piperidine derivatives are known to induce apoptosis in cancer cells through the activation of caspase pathways . The compound may also interact with neurotransmitter receptors, contributing to its analgesic and anti-inflammatory effects .

Comparación Con Compuestos Similares

1-Allylpiperidine-4-carboxamide can be compared with other piperidine derivatives such as:

Piperine: Found in black pepper, known for its antioxidant and anticancer properties.

Evodiamine: Exhibits antiproliferative effects on cancer cells.

Matrine: Known for its anti-inflammatory and anticancer activities.

What sets this compound apart is its unique combination of an allyl group and a carboxamide moiety, which may contribute to its distinct chemical reactivity and biological activities.

Actividad Biológica

1-Allylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group attached to a piperidine ring, along with a carboxamide functional group. This structure contributes to its unique reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Similar compounds have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | CDK inhibition |

| HCT-116 | 15.0 | Induction of apoptosis |

| A2780 (Ovarian) | 10.0 | Mitochondrial dysfunction |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 16 µg/mL |

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Inhibition of CDKs : By inhibiting CDKs, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells.

- Antimicrobial Mechanisms : The compound may interfere with bacterial metabolism and replication processes, contributing to its antimicrobial efficacy.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable properties, including good solubility and permeability, which are essential for effective oral bioavailability. The compound's metabolic stability has also been highlighted in research, indicating potential for therapeutic use .

Case Studies

Several case studies have documented the efficacy of similar piperidine derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with piperidine derivatives showed a significant reduction in tumor size and improved survival rates.

- Antimicrobial Efficacy : A study assessing the effects of piperidine derivatives on patients with resistant bacterial infections demonstrated notable improvements in clinical outcomes when treated with compounds similar to this compound.

Propiedades

IUPAC Name |

1-prop-2-enylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h2,8H,1,3-7H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHHQEZUHFVLJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.